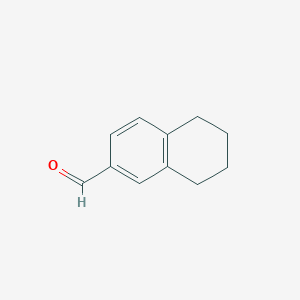
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde
概要
説明
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is a chemical compound with the CAS Number: 51529-97-6 . It has a molecular weight of 160.22 and its molecular formula is C11H12O . It appears as a colorless liquid .
Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is 1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is a colorless liquid . It has a melting point of 149-152 °C . It should be stored at a temperature between 0-8°C .
科学的研究の応用
Green Chemistry Approach
5,6,7,8-Tetrahydronaphthalene derivatives, like THNDC, are synthesized via an eco-friendly mortar and pestle grinding technique. This method is significant in the context of green chemistry, promoting the construction of multi-substituted benzenes and ensuring compatibility with bioactive molecules. Computational studies, including docking simulations and ADMET analyses, are conducted to validate and explore the properties of these synthesized compounds (Damera & Pagadala, 2023).
Atropisomeric Relationships
Research on 5,6,7,8-tetrahydronaphthalene derivatives explores their use as precursors for thiazolidinones and benzothiazepinones. The atropisomerism phenomenon in these compounds is confirmed through various techniques, including VTNMR, revealing interesting steric properties and energy requirements for isomer interconversion. Such studies enhance understanding of molecular dynamics and steric effects in chemical compounds (Drawanz et al., 2017).
Synthesis and Biological Activities
The synthesis of tetrahydronaphthalene derivatives, involving various reactions with aromatic aldehydes and other reactants, leads to compounds with potential biological activities. Some derivatives show promising tumor inhibitory and antioxidant activities, opening avenues for their application in medicinal chemistry (Hamdy et al., 2013).
Silicon-Based Drug Development
Tetrahydronaphthalene derivatives are pivotal in developing silicon-based drugs and odorants. For instance, a novel building block for synthesizing biologically active tetrahydronaphthalene derivatives demonstrates its utility in developing retinoid agonists like disila-bexarotene (Büttner et al., 2007).
Pan-RAR Agonists Design
The design and synthesis of compounds like 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde derivatives aim to create potential pan-RAR agonists. These studies involve synthesizing compounds with modified groups to achieve desired biological properties, contributing to the field of drug design and discovery (Das et al., 2012).
Safety and Hazards
特性
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNSNUNMTUNAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375236 | |
| Record name | 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde | |
CAS RN |
51529-97-6 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51529-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)

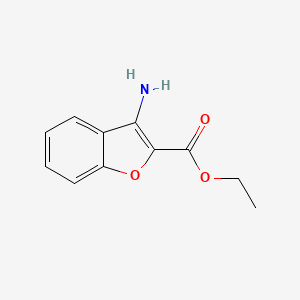
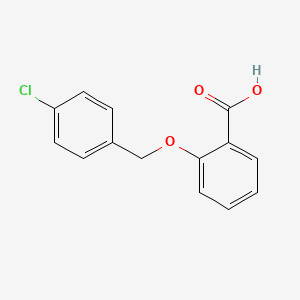

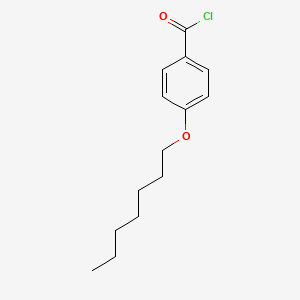
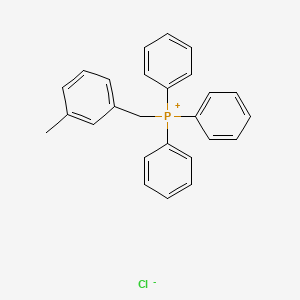
![(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1586045.png)
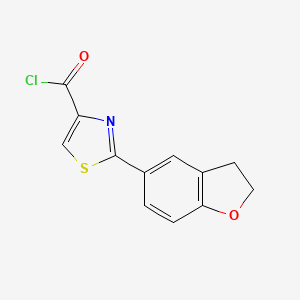

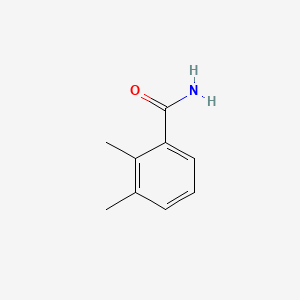
![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)
